![molecular formula C16H20N2O B14274419 1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- CAS No. 130107-88-9](/img/structure/B14274419.png)
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- is an organic compound with the molecular formula C16H18N2O It is a derivative of 1,2-benzenedicarbonitrile, where one of the hydrogen atoms is replaced by a 3-[(2-ethylhexyl)oxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- typically involves the reaction of 1,2-benzenedicarbonitrile with 2-ethylhexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,2-benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the 3-[(2-ethylhexyl)oxy] group.
1,2-Dicyanobenzene: Another derivative of 1,2-benzenedicarbonitrile with different substituents.
Uniqueness
1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- is unique due to the presence of the 3-[(2-ethylhexyl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
130107-88-9 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
3-(2-ethylhexoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O/c1-3-5-7-13(4-2)12-19-16-9-6-8-14(10-17)15(16)11-18/h6,8-9,13H,3-5,7,12H2,1-2H3 |
Clave InChI |
KXCJTHFYKNTDHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC=CC(=C1C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)


![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
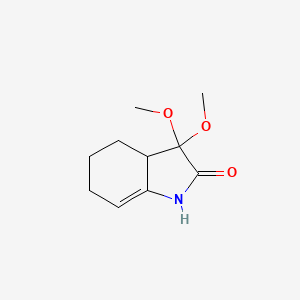
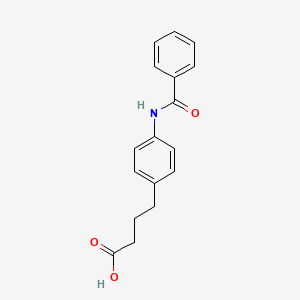
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
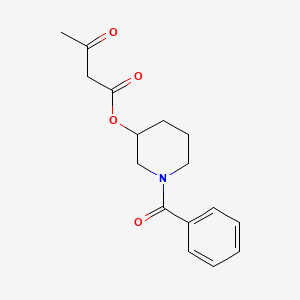

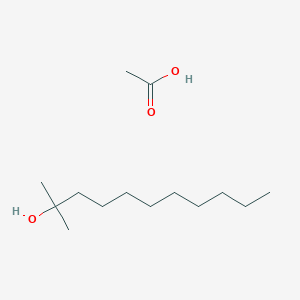
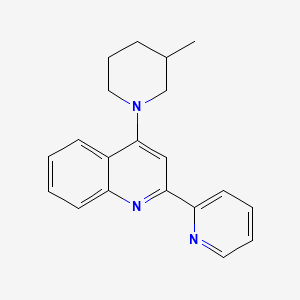
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
